molecular formula C43H71N3O10S2 B11933038 (4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

Cat. No.: B11933038
M. Wt: 854.2 g/mol
InChI Key: CKHGMPKWHNQMSN-VBWTXMEESA-N
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Description

The compound “(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the steroidal backbone, the introduction of the pyridine-disulfide group, and the coupling of these two moieties. Typical reaction conditions might include:

    Formation of the steroidal backbone: This could involve cyclization reactions, hydroxylation, and methylation steps.

    Introduction of the pyridine-disulfide group: This might involve disulfide bond formation and pyridine ring synthesis.

    Coupling reactions: The final steps would involve coupling the two main parts of the molecule under specific conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve:

    Optimization of reaction conditions: Temperature, solvent, and reaction time would be carefully controlled.

    Purification steps: Techniques like chromatography and recrystallization would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the steroidal backbone can be oxidized to ketones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent.

    Reduction: Reagents like DTT or TCEP.

    Substitution: Conditions would depend on the specific substitution but might include bases or acids as catalysts.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Thiols.

    Substitution products: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying disulfide bond formation and reduction.

    Industry: Possible use in the synthesis of specialized materials or as a catalyst.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application:

    Molecular targets: Could include enzymes involved in steroid metabolism or proteins with disulfide bonds.

    Pathways involved: Might involve pathways related to steroid biosynthesis or redox regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide" can be compared to other steroidal compounds with similar backbones or to other pyridine-disulfide compounds.

Uniqueness

    Unique features: The combination of a steroidal backbone with a pyridine-disulfide moiety is unique and could provide specific advantages in targeting certain biological pathways or in synthetic applications.

Properties

Molecular Formula

C43H71N3O10S2

Molecular Weight

854.2 g/mol

IUPAC Name

(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C43H71N3O10S2/c1-30(33-8-9-34-41-35(28-37(49)43(33,34)3)42(2)12-11-32(47)26-31(42)27-36(41)48)7-10-38(50)46-29-39(51)44-14-15-52-16-17-53-18-19-54-20-21-55-22-23-56-24-25-57-58-40-6-4-5-13-45-40/h4-6,13,30-37,41,47-49H,7-12,14-29H2,1-3H3,(H,44,51)(H,46,50)/t30-,31+,32-,33-,34+,35+,36-,37+,41+,42+,43-/m1/s1

InChI Key

CKHGMPKWHNQMSN-VBWTXMEESA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCSSC1=CC=CC=N1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCSSC1=CC=CC=N1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C

Origin of Product

United States

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